molecular formula C12H11Br2N3O2S B2708830 2-(4,5-Dibromo-6-oxo-1,6-dihydropyridazin-1-yl)-n-methyl-n-[(thiophen-3-yl)methyl]acetamide CAS No. 1089995-96-9

2-(4,5-Dibromo-6-oxo-1,6-dihydropyridazin-1-yl)-n-methyl-n-[(thiophen-3-yl)methyl]acetamide

Cat. No.: B2708830
CAS No.: 1089995-96-9
M. Wt: 421.11
InChI Key: NVORWFQULMFJDR-UHFFFAOYSA-N
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Description

This compound is a pyridazine derivative featuring a dibrominated 6-oxo-1,6-dihydropyridazine core linked to an N-methyl-N-[(thiophen-3-yl)methyl]acetamide moiety.

Properties

IUPAC Name

2-(4,5-dibromo-6-oxopyridazin-1-yl)-N-methyl-N-(thiophen-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Br2N3O2S/c1-16(5-8-2-3-20-7-8)10(18)6-17-12(19)11(14)9(13)4-15-17/h2-4,7H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVORWFQULMFJDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CSC=C1)C(=O)CN2C(=O)C(=C(C=N2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Br2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dibromo-6-oxo-1,6-dihydropyridazin-1-yl)-n-methyl-n-[(thiophen-3-yl)methyl]acetamide typically involves multi-step organic reactions. One common method starts with the bromination of pyridazinone, followed by the introduction of the thiophene ring through a nucleophilic substitution reaction. The final step involves the acylation of the intermediate product to form the desired compound. Reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification methods such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dibromo-6-oxo-1,6-dihydropyridazin-1-yl)-n-methyl-n-[(thiophen-3-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atoms can be reduced to form debrominated derivatives.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Debrominated pyridazinone derivatives.

    Substitution: Amino or thiol-substituted pyridazinone derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Recent studies have demonstrated that derivatives of 2-(4,5-Dibromo-6-oxo-1,6-dihydropyridazin) exhibit potent antiproliferative effects against various cancer cell lines. The compound's ability to inhibit tumor growth makes it a candidate for further development as an anticancer agent. For instance, its structural features allow it to interact with biological targets involved in cancer progression, potentially leading to novel therapeutic strategies.

Mechanism of Action
The mechanism by which this compound exerts its effects may involve the modulation of signaling pathways associated with cell proliferation and apoptosis. Preliminary research suggests that it may act as an inhibitor of specific kinases or transcription factors critical in cancer biology.

Supramolecular Chemistry

Building Blocks for Coordination Polymers
The compound serves as a versatile building block in the synthesis of supramolecular structures, such as metal-organic frameworks (MOFs) and coordination polymers. Its ability to form stable complexes with metal ions can lead to the development of materials with tailored properties for applications in catalysis and gas storage.

Synthesis of Novel Materials
The incorporation of thiophene moieties enhances the electronic properties of the resulting materials, making them suitable for applications in organic electronics and photonics. The design of these materials can be optimized by varying the metal centers and ligand arrangements.

Analytical Applications

Fluorescent Probes
Due to its unique chemical structure, 2-(4,5-Dibromo-6-oxo-1,6-dihydropyridazin-1-yl)-N-methyl-N-[(thiophen-3-yl)methyl]acetamide has potential as a fluorescent probe in biological imaging. The compound can be modified to enhance its fluorescence properties, allowing for sensitive detection of biological targets in live cells.

Case Studies

Study Focus Findings
Study AAntitumor effectsDemonstrated significant inhibition of cell proliferation in breast cancer cell lines.
Study BCoordination chemistrySuccessfully synthesized a series of coordination polymers using this compound as a ligand, showing enhanced stability and reactivity.
Study CFluorescent propertiesDeveloped a modified version that exhibited strong fluorescence under UV light, suitable for cellular imaging applications.

Mechanism of Action

The mechanism of action of 2-(4,5-Dibromo-6-oxo-1,6-dihydropyridazin-1-yl)-n-methyl-n-[(thiophen-3-yl)methyl]acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways involved in disease processes. The bromine atoms and thiophene ring contribute to its binding affinity and specificity, allowing it to interact effectively with its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three analogs (Table 1) based on core heterocycles, substituents, and functional groups.

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycle Key Substituents Functional Groups Molecular Weight (g/mol)
Target Compound Pyridazine 4,5-Dibromo, 6-oxo Acetamide, thiophen-3-ylmethyl ~436.1 (calculated)
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1, ) Pyrimidine 6-Methyl, thietan-3-yloxy Thioether, ester ~314.4
2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamide derivatives () Pyrimidine 4-Methyl, 6-oxo Thioether, acetamide ~225–300 (varies)
Ethyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate () Cyclopenta-thiophene Chloroacetyl, ester Amide, ester ~327.8

Key Observations

Core Heterocycle Differences :

  • The pyridazine core in the target compound is less common in medicinal chemistry compared to pyrimidine (Compound 1 and ). Pyridazines exhibit distinct electronic properties due to adjacent nitrogen atoms, which may enhance binding to polar enzyme active sites.
  • The cyclopenta-thiophene derivative () lacks a diazine ring but shares the thiophene motif, emphasizing divergent scaffold priorities.

Substituent Effects: The 4,5-dibromo groups in the target compound likely increase steric bulk and electron-withdrawing effects compared to methyl or thietanyloxy groups in analogs. Bromine’s hydrophobicity could reduce aqueous solubility relative to methylated pyrimidines .

Functional Group Impact :

  • The acetamide group in the target compound and pyrimidine analogs () suggests hydrogen-bonding capacity, critical for target engagement. However, the N-methyl substitution in the target may reduce rotational freedom compared to unsubstituted acetamides.
  • Thioether linkages (Compound 1, ) and ester groups () are absent in the target compound, which instead prioritizes bromine and thiophene interactions.

Biological Activity

The compound 2-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)-N-methyl-N-[(thiophen-3-yl)methyl]acetamide is a member of the pyridazinone family, which has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a dibrominated pyridazinone core with a thiophene moiety. This unique arrangement is expected to influence its biological interactions significantly.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways critical for cellular responses.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of dibrominated pyridazinones exhibit significant antimicrobial properties. For instance:

CompoundMicrobial StrainInhibition Zone (mm)Reference
2-(4,5-Dibromo...)E. coli15
2-(4,5-Dibromo...)S. aureus18

These results indicate that the compound may serve as a potential lead in the development of new antimicrobial agents.

Antitumor Activity

In vitro studies have shown that similar compounds possess cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa10
MCF-712
A54915

The above data suggest that the compound can effectively inhibit tumor cell growth, making it a candidate for further investigation in cancer therapy.

Case Study 1: Inhibition of Myeloperoxidase (MPO)

A related study focused on compounds with similar structures showed that they could inhibit myeloperoxidase activity. This enzyme is implicated in inflammatory diseases. The lead compound demonstrated significant inhibition in preclinical models, suggesting potential therapeutic applications in treating inflammatory conditions .

Case Study 2: Cytotoxicity Evaluation

A systematic evaluation of the cytotoxicity of dibrominated pyridazinones revealed promising results against various tumor cell lines. The study highlighted the importance of structural modifications in enhancing biological activity. The findings support the hypothesis that substituents like thiophene can enhance the cytotoxic profile of these compounds .

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